molecular formula C18H22N2O B5038687 N-(4-methylphenyl)-N'-(4-phenylbutyl)urea

N-(4-methylphenyl)-N'-(4-phenylbutyl)urea

Cat. No.: B5038687
M. Wt: 282.4 g/mol
InChI Key: YBXZPLZDSYVTIE-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-N’-(4-phenylbutyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to a 4-methylphenyl group and a 4-phenylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-N’-(4-phenylbutyl)urea typically involves the reaction of 4-methylphenyl isocyanate with 4-phenylbutylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods: In an industrial setting, the production of N-(4-methylphenyl)-N’-(4-phenylbutyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylphenyl)-N’-(4-phenylbutyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the urea group into amine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-methylphenyl)-N’-(4-phenylbutyl)urea has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N’-(4-phenylbutyl)urea involves its interaction with specific molecular targets. The urea functional group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings may also participate in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

N-(4-methylphenyl)-N’-(4-phenylbutyl)urea can be compared with other similar compounds, such as:

    N-(4-methylphenyl)-N’-(4-phenylpropyl)urea: This compound has a shorter alkyl chain compared to N-(4-methylphenyl)-N’-(4-phenylbutyl)urea, which may affect its physical and chemical properties.

    N-(4-methylphenyl)-N’-(4-phenylpentyl)urea: This compound has a longer alkyl chain, which can influence its solubility and reactivity.

    N-(4-methylphenyl)-N’-(4-phenylhexyl)urea:

The uniqueness of N-(4-methylphenyl)-N’-(4-phenylbutyl)urea lies in its specific combination of functional groups and alkyl chain length, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(4-phenylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-15-10-12-17(13-11-15)20-18(21)19-14-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,10-13H,5-6,9,14H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXZPLZDSYVTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824040
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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